molecular formula C10H14N5Na2O8P B141956 Adenosine Phosphate Disodium CAS No. 149022-20-8

Adenosine Phosphate Disodium

Cat. No. B141956
M. Wt: 409.2 g/mol
InChI Key: RPKBJUJTBPSSLO-IDIVVRGQSA-N
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Description

Adenosine Phosphate Disodium, also known as Adenosine 5’-diphosphate disodium salt, is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . It is a nucleotide that consists of three main structures: the nitrogenous base, adenine; the sugar, ribose; and a chain of two phosphate groups bound to ribose .


Synthesis Analysis

Adenosine Phosphate Disodium can be synthesized from adenosine and inorganic polyphosphate (polyP) in a one-pot reaction involving adenosine kinase and two functionally distinct polyphosphate kinases (PPKs) . Another method involves the hydrolysis of ATP in tissue by adenosine triphosphatase .


Molecular Structure Analysis

Adenosine Phosphate Disodium consists of a nitrogen base (adenine) and a sugar molecule (ribose), which create adenosine, plus two phosphate molecules . The phosphate tail of ATP is the actual power source which the cell taps .


Chemical Reactions Analysis

Adenosine Phosphate Disodium undergoes hydrolysis in acidic, neutral, and alkaline conditions . In glucose-deprived astrocytes, the high cellular ATP and CrP contents are rapidly depleted within minutes after application of the glycolysis inhibitor 2-deoxyglucose and the respiratory chain inhibitor antimycin A .


Physical And Chemical Properties Analysis

Adenosine Phosphate Disodium is a non-flammable solid . When heated to decomposition, it emits acrid fumes of carbon oxides and NOx .

Scientific Research Applications

Application in Biochemistry

Summary of the Application

Adenosine 5’-monophosphate disodium salt is a nucleotide involved in the reactions of cellular energy transfers . It is an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .

Methods of Application

The compound is typically used in a dissolved form for various biochemical experiments .

Results or Outcomes

The activation of AMPK by Adenosine 5’-monophosphate disodium salt has been observed in numerous studies, demonstrating its crucial role in cellular energy transfer .

Application in Dermatology

Summary of the Application

Adenosine 5’-monophosphate disodium salt is useful for skin rejuvenation in dermatology and aesthetic dermatology .

Methods of Application

The compound can be applied topically as part of a skincare regimen .

Results or Outcomes

The use of Adenosine 5’-monophosphate disodium salt in dermatology has been associated with improved skin health and rejuvenation .

Application in Microbiology

Summary of the Application

Adenosine 5’-monophosphate disodium salt has been used as a dissolved organic phosphorus (DOP) compound to study its rate of hydrolysis in Escherichia coli lysates .

Methods of Application

The compound is introduced into E. coli lysates and the rate of hydrolysis is studied .

Results or Outcomes

The study provides insights into the hydrolysis rate of Adenosine 5’-monophosphate disodium salt in a microbial environment .

Application in Cell Biology

Summary of the Application

Adenosine 5’-monophosphate disodium salt has been used to induce calcium responses in Fura2-loaded osteoblast (C2-OB) .

Methods of Application

The compound is introduced to Fura2-loaded osteoblasts and the calcium responses are monitored .

Results or Outcomes

The study provides valuable information on the role of Adenosine 5’-monophosphate disodium salt in calcium signaling in osteoblasts .

Application in Chemical Kinetics

Summary of the Application

Adenosine 5’-monophosphate disodium salt has been used in the study of phosphate ester hydrolysis in acidic, neutral, and alkaline conditions .

Methods of Application

The hydrolysis of Adenosine 5’-monophosphate disodium salt was carried out in conditions of pH ranging between 0.30-12.71 at 60°C .

Results or Outcomes

The study provided comprehensive information on the kinetic parameters and mechanism of cleavage of Adenosine 5’-monophosphate disodium salt .

Application in Hematology

Summary of the Application

Adenosine 5’-diphosphate sodium salt, a related compound, has been used as a positive control of platelet aggregation .

Methods of Application

The compound is introduced into a sample of platelets to analyze antiplatelet activity .

Results or Outcomes

The study provides insights into the role of Adenosine 5’-diphosphate sodium salt in platelet aggregation .

Application in Molecular Biology

Summary of the Application

Adenosine 5’-monophosphate disodium salt is used in molecular biology as a precursor for the synthesis of nucleic acids .

Methods of Application

The compound is typically used in a dissolved form for various molecular biology experiments .

Results or Outcomes

The use of Adenosine 5’-monophosphate disodium salt in molecular biology has been associated with successful synthesis of nucleic acids .

Application in Pharmacology

Summary of the Application

Adenosine 5’-monophosphate disodium salt has been used to analyze antiplatelet activity .

Results or Outcomes

The study provides insights into the role of Adenosine 5’-monophosphate disodium salt in platelet aggregation .

Application in Biotechnology

Summary of the Application

Adenosine 5’-monophosphate disodium salt is used in biotechnology for the production of cellular energy .

Methods of Application

The compound is typically used in a dissolved form for various biotechnology experiments .

Results or Outcomes

The use of Adenosine 5’-monophosphate disodium salt in biotechnology has been associated with successful production of cellular energy .

Application in Signal Transduction

Summary of the Application

Adenosine 5’-monophosphate disodium salt is essential in signal transduction .

Methods of Application

The compound is typically used in a dissolved form for various signal transduction experiments .

Results or Outcomes

The use of Adenosine 5’-monophosphate disodium salt in signal transduction has been associated with successful transmission of signals within cells .

Application in Energy Storage and Production

Summary of the Application

Adenosine 5’-monophosphate disodium salt is involved in the production of cellular energy .

Methods of Application

The compound is typically used in a dissolved form for various energy storage and production experiments .

Results or Outcomes

The use of Adenosine 5’-monophosphate disodium salt in energy storage and production has been associated with successful production of cellular energy .

Application in Information Storage

Summary of the Application

Adenosine 5’-monophosphate disodium salt is an essential part of nucleic acids and is important for information storage .

Methods of Application

The compound is typically used in a dissolved form for various information storage experiments .

Results or Outcomes

The use of Adenosine 5’-monophosphate disodium salt in information storage has been associated with successful storage of genetic information .

Application in DNA Repair

Summary of the Application

Adenosine 5’-monophosphate disodium salt is involved in DNA repair .

Methods of Application

The compound is typically used in a dissolved form for various DNA repair experiments .

Results or Outcomes

The use of Adenosine 5’-monophosphate disodium salt in DNA repair has been associated with successful repair of DNA .

Application in Enzyme Facilitation

Summary of the Application

Adenosine 5’-monophosphate disodium salt mimics natural AMP cleavage and the action of enzymes that facilitate its cleavage .

Methods of Application

The compound is typically used in a dissolved form for various enzyme facilitation experiments .

Results or Outcomes

The use of Adenosine 5’-monophosphate disodium salt in enzyme facilitation has been associated with successful facilitation of enzyme action .

Application in Mito Stress Test

Summary of the Application

Adenosine 5’-diphosphate sodium salt, a related compound, has been used in the preparation of stock solution for a mito stress test .

Methods of Application

The compound is introduced into a sample to analyze the mito stress test .

Results or Outcomes

The study provides insights into the role of Adenosine 5’-diphosphate sodium salt in mito stress test .

Future Directions

Adenosine Phosphate Disodium plays a crucial role in several cellular functions such as the synthesis of nucleic acids and many biochemical processes including cell energy metabolism . It is expected to provide insights on the effect of pH on the kinetics and the mechanism of the phosphate monoester bond cleavage .

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXLVXZRPRRCRP-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196617
Record name Adenosine phosphate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine Phosphate Disodium

CAS RN

4578-31-8
Record name Adenosine phosphate disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine phosphate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium adenosine 5'-phosphate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADENOSINE PHOSPHATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Belsito, CD Klaassen, DC Liebler, JG Marks Jr… - 2019 - cir-safety.org
… X Disodium Adenosine Phosphate Disodium Adenosine … ▪ Disodium Adenosine Phosphate ▪ Disodium Adenosine Triphosphate ▪ … Disodium Adenosine Phosphate Disodium Adenosine …
Number of citations: 0 www.cir-safety.org
PD Shank, TJ Slaga, PW Snyder - 2020 - cir-safety.org
The Expert Panel for Cosmetic Ingredient Safety (Panel) assessed the safety of Adenosine, Adenosine Phosphate, Adenosine Triphosphate, Disodium Adenosine Phosphate, and …
Number of citations: 2 www.cir-safety.org

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